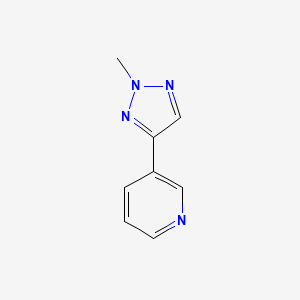

2-Methyl-4-(3-pyridyl)-1,2,3-triazole

Description

Structure

3D Structure

Properties

CAS No. |

120241-80-7 |

|---|---|

Molecular Formula |

C8H8N4 |

Molecular Weight |

160.18 g/mol |

IUPAC Name |

3-(2-methyltriazol-4-yl)pyridine |

InChI |

InChI=1S/C8H8N4/c1-12-10-6-8(11-12)7-3-2-4-9-5-7/h2-6H,1H3 |

InChI Key |

UBUANUOHAITIGU-UHFFFAOYSA-N |

Canonical SMILES |

CN1N=CC(=N1)C2=CN=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 4 3 Pyridyl 1,2,3 Triazole Analogues

X-ray Diffraction Analysis for Solid-State Molecular Architectures

In a study of (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate, the triazole, phenyl, and nicotinoyloxy groups were found to be planar. The angle between the triazole and benzene (B151609) rings is 16.54 (11)°, while the nicotinoyloxy fragment is nearly perpendicular to the triazole ring, with a dihedral angle of 88.61 (5)°. nih.gov The crystal structure is stabilized by various non-covalent interactions, including C—H···N, C—H···O, and C—H···π hydrogen bonds, as well as π–π stacking interactions between the triazole and benzene rings of adjacent molecules. nih.gov

Similarly, for ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, the triazole and pyridin-3-yl rings are twisted relative to each other by 74.02(8)°. mdpi.com This significant twist is attributed to the steric hindrance from the formyl group at the C5 position of the triazole ring. mdpi.com The crystal and molecular structures of various triazolopyridine derivatives have been determined, revealing that they can crystallize in different systems, such as monoclinic and triclinic. mdpi.commdpi.com For instance, 1,2,4-triazolo[4,3-a]pyridin-3-amine crystallizes in the monoclinic system with a P21/n space group. mdpi.com

Table 1: Crystallographic Data for Selected Pyridyl-Triazole Analogues

| Compound | Crystal System | Space Group | Key Dihedral Angles (°) | Ref |

| (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate | Monoclinic | P21/c | Triazole-Benzene: 16.54(11) Nicotinoyloxy-Triazole: 88.61(5) | nih.gov |

| Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate | Monoclinic | Cc | Triazole-Pyridin-3-yl: 74.02(8) | mdpi.com |

| 1,2,4-triazolo[4,3-a]pyridin-3-amine | Monoclinic | P21/n | Pyridine-Triazole (Molecule 1): 3.1(1) Pyridine-Triazole (Molecule 2): 1.8(1) | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For 2-Methyl-4-(3-pyridyl)-1,2,3-triazole analogues, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively. Chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) are used to determine connectivity and stereochemistry.

NMR is particularly valuable for studying dynamic processes such as conformational changes and tautomerism. nih.gov In solution, many triazole derivatives exist in a dynamic equilibrium between different tautomeric forms. nih.gov The rate of this exchange can influence the appearance of the NMR spectrum. At low temperatures, the exchange can be slowed, allowing for the observation of distinct signals for each tautomer.

For instance, in a study of 1,2,3-triazole, both possible annular tautomers were detected at low temperatures, and their relative proportions were found to be highly dependent on temperature, concentration, and solvent. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental NMR data to assign the signals of unresolved tautomers and to determine the most stable conformations. nih.govresearchgate.net The correlation between calculated and experimental chemical shifts can provide strong evidence for the predominance of a specific tautomer or conformer in solution. nih.govconsensus.app

The ¹H NMR spectrum of ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate in DMSO-d₆ shows characteristic signals for the pyridine (B92270) and triazole protons, as well as the ethyl and formyl groups. mdpi.com The chemical shifts and coupling patterns provide a detailed picture of the molecule's structure in solution. mdpi.com Similarly, the ¹³C NMR spectrum confirms the presence of all carbon atoms in their expected chemical environments. mdpi.com

Table 2: Representative ¹H NMR Data for a Pyridyl-Triazole Analogue

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Ref |

| Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate | DMSO-d₆ | CHO | 10.26 | s | - | mdpi.com |

| HPy-2 | 8.81 | s | - | mdpi.com | ||

| HPy-6 | 8.78 | d | ³JH,H = 4.7 | mdpi.com | ||

| HPy-4 | 8.09 | d | ³JH,H = 8.1 | mdpi.com | ||

| HPy-5 | 7.65 | dd | ³JH,H = 7.6, 5.2 | mdpi.com | ||

| CH₂ | 4.43 | q | ³JH,H = 6.9 | mdpi.com | ||

| CH₃ | 1.34 | t | ³JH,H = 7.0 | mdpi.com |

Vibrational Spectroscopy (FTIR, Raman) for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their vibrational modes. These techniques are sensitive to the molecule's structure, symmetry, and intermolecular interactions.

For this compound analogues, the FTIR and Raman spectra exhibit characteristic bands corresponding to the stretching and bending vibrations of the triazole and pyridine rings, as well as the methyl group and any other substituents. The C-H, C=C, C=N, and N=N stretching vibrations typically appear at specific frequencies, allowing for the identification of these functional groups. researchgate.net

For example, in triazole derivatives, the N=N stretching vibration of the triazole ring is often observed as a strong characteristic peak. researchgate.net The C-N stretching vibrations are typically found in the 1200-1400 cm⁻¹ region. amhsr.org The positions and intensities of these bands can be influenced by factors such as conjugation, substitution, and hydrogen bonding. mdpi.com

Theoretical calculations using methods like DFT are frequently employed to simulate the vibrational spectra of triazole derivatives. researchgate.netsebhau.edu.ly These calculations help in the assignment of the observed vibrational bands to specific normal modes and provide a deeper understanding of the molecular vibrations. nih.govnih.gov A comparison of the experimental and calculated spectra can also provide insights into the presence of intermolecular interactions, such as hydrogen bonds, in the solid state. mdpi.com

Table 3: Characteristic Vibrational Frequencies for Pyridyl-Triazole Analogues

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Ref |

| Aromatic C-H stretching | 3000-3100 | researchgate.net |

| C=N stretching | 1630-1500 | amhsr.org |

| N=N stretching | ~1260 | researchgate.net |

| C-N stretching | 1400-1200 | |

| Ring breathing modes | 1100-900 | researchgate.net |

High-Resolution Mass Spectrometry for Structural Confirmation and Fragmentology

High-resolution mass spectrometry (HRMS) is a crucial technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound and its analogues, HRMS can unequivocally determine the elemental composition, which is essential for structural verification.

In addition to molecular weight determination, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. researchgate.net When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used to deduce its connectivity. rsc.orgnih.gov

For 1,2,3-triazole derivatives, common fragmentation pathways include the loss of neutral molecules such as N₂ and HCN. rsc.org The specific fragmentation pattern is highly dependent on the nature and position of the substituents on the triazole and pyridine rings. rsc.orgscilit.com For example, in some substituted triazoles, the base peak in the mass spectrum may correspond to a fragment ion resulting from the cleavage of a substituent. rsc.org

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like pyridyl-triazoles. researchgate.net Under ESI conditions, protonated molecular ions [M+H]⁺ are typically observed. nih.gov Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and further fragmented, can provide even more detailed structural information. nih.gov

Table 4: Common Fragment Ions Observed in the Mass Spectra of Triazole Derivatives

| Fragment Ion | Description | Ref |

| [M-N₂]⁺ | Loss of a nitrogen molecule from the triazole ring | rsc.org |

| [M-HCN]⁺ | Loss of hydrogen cyanide from the triazole ring | rsc.org |

| [RCN]⁺ | Fragment corresponding to a substituent nitrile | rsc.org |

| [RCN₂]⁺ | Fragment containing a substituent and two nitrogen atoms | rsc.org |

UV-Visible Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.

For this compound analogues, the UV-Vis spectrum is typically characterized by absorption bands arising from π→π* and n→π* transitions. libretexts.org The π→π* transitions, which involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are generally more intense and occur at shorter wavelengths. libretexts.org The n→π* transitions, involving the promotion of a non-bonding electron to an antibonding π* orbital, are typically less intense and occur at longer wavelengths. libretexts.org

The absorption characteristics of pyridyl-triazoles are influenced by the extent of conjugation in the molecule, as well as the presence of substituents. nih.gov Electron-donating or electron-withdrawing groups can cause a shift in the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. The polarity of the solvent can also affect the positions of the absorption bands, particularly for n→π* transitions. libretexts.org

In a study of 2-methyl-4-phenyl-1,2,3-triazole, the UV spectrum was found to be sensitive to the acidity of the medium, indicating that protonation of the molecule alters its electronic structure. researchgate.netresearchgate.net The photophysical properties of pyridyl-triazole chromophores have been investigated, revealing evidence for photoinduced charge transfer processes. researchgate.net

Table 5: Electronic Transitions in Pyridyl-Triazole Analogues

| Transition | Description | Typical Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent Effects | Ref |

| π→π | Electron promotion from a π to a π orbital | ~10,000 | Red shift with increasing solvent polarity | libretexts.org |

| n→π | Electron promotion from a non-bonding to a π orbital | < 2,000 | Blue shift with increasing solvent polarity | libretexts.org |

Computational and Theoretical Investigations of 2 Methyl 4 3 Pyridyl 1,2,3 Triazole Systems

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to predict geometries, reaction mechanisms, and various molecular properties of heterocyclic systems, including triazole derivatives.

A fundamental step in any computational analysis is the optimization of the molecule's geometry to find its lowest energy conformation. Using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), the positions of all atoms are adjusted until a stable structure on the potential energy surface is located. This process yields key structural parameters, including bond lengths, bond angles, and dihedral angles.

These calculated parameters can be compared with experimental data, if available from techniques like X-ray crystallography, to validate the accuracy of the computational method. For triazole-pyridine systems, DFT calculations typically reproduce experimental bond lengths to within 0.03 Å and bond angles to within a few degrees.

Table 1: Illustrative DFT-Calculated Structural Parameters for a Triazole-Pyridine Analogue. (Note: Data is for the related compound 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, calculated at the B3LYP/6-311++G(d,p) level, to illustrate typical results.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (Pyridine-Triazole Link) | 1.464 Å |

| Bond Length | N-N (Triazole Ring) | 1.359 Å |

| Bond Length | C-H (Pyridine Ring) | 1.082–1.086 Å |

| Bond Length | N-H (Triazole Ring) | 1.008 Å |

| Bond Angle | C-N-N (Triazole Ring) | ~108-112° |

| Bond Angle | N-C-C (Pyridine Ring) | ~120-124° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more polarizable and more chemically reactive.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): (I - A) / 2. A measure of resistance to charge transfer.

Chemical Softness (S): 1 / (2η). The reciprocal of hardness, indicating higher reactivity.

Electronegativity (χ): (I + A) / 2. The ability to attract electrons.

Electrophilicity Index (ω): χ² / (2η). A measure of the energy lowering upon accepting electrons.

DFT calculations on triazole derivatives show that the distribution of HOMO and LUMO orbitals is typically spread across the conjugated π-system of the rings. For a molecule like 2-Methyl-4-(3-pyridyl)-1,2,3-triazole, the HOMO might be located more on one ring system (e.g., the pyridine (B92270) ring), while the LUMO is concentrated on the other (e.g., the triazole ring), indicating a potential for intramolecular charge transfer upon excitation.

Table 2: Illustrative FMO Energies and Reactivity Descriptors for a Triazole Analogue. (Note: Values are for a representative triazole derivative to demonstrate typical computational outputs.)

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -6.85 |

| LUMO Energy | ELUMO | -1.70 |

| Energy Gap | ΔE | 5.15 |

| Ionization Potential | I | 6.85 |

| Electron Affinity | A | 1.70 |

| Chemical Hardness | η | 2.58 |

| Chemical Softness | S | 0.19 |

| Electronegativity | χ | 4.28 |

| Electrophilicity Index | ω | 3.55 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the charge distribution.

Red Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like nitrogen and oxygen.

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms.

Green Regions: Represent neutral or zero potential.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of both the pyridine and triazole rings, identifying them as the primary sites for protonation and coordination with metal ions. The hydrogen atoms on the rings and the methyl group would exhibit positive potential (blue). Such maps are invaluable for understanding hydrogen bonding and other non-covalent interactions.

The 1,2,3-triazole ring system can exhibit prototropic tautomerism, where a hydrogen atom migrates between different nitrogen atoms. For a substituted 1,2,3-triazole, different tautomeric forms are possible. In the case of this compound, the methyl group fixes the substitution at the N2 position of the triazole ring, preventing the common 1H-2H tautomerism seen in unsubstituted 1,2,3-triazoles.

However, isomerism is a key consideration. The compound is the 2-methyl isomer. Computational studies can be used to compare the relative stabilities of different isomers, such as 1-Methyl-4-(3-pyridyl)-1,2,3-triazole and this compound. DFT calculations can determine the ground-state energies of each isomer, allowing for a prediction of which one is thermodynamically more stable. These studies have shown that for many substituted triazoles, the 2H-tautomer or N2-substituted isomer is often more stable than the 1H or N1-substituted counterpart.

Molecular properties can be significantly influenced by the surrounding solvent. Computational methods can account for these effects using various solvation models. Polarizable Continuum Models (PCM) are a popular and efficient choice. In PCM, the solvent is treated as a continuous medium with a specific dielectric constant (ε), and the solute is placed within a cavity in this continuum.

By performing DFT calculations with a PCM, one can investigate how the solvent affects the molecule's geometry, electronic structure, and stability. For polar molecules like this compound, increasing the solvent polarity is generally expected to:

Increase the dipole moment of the solute.

Preferentially stabilize more polar tautomers or conformers.

Cause shifts in the HOMO and LUMO energy levels, thereby altering the energy gap and reactivity descriptors.

Influence the positions of absorption bands in electronic spectra.

Studies on similar triazole compounds have shown that total energy decreases with increasing solvent polarity, indicating greater stabilization in polar media.

Computational Spectroscopic Predictions and Comparison with Experimental Data

DFT calculations are highly effective at predicting various spectroscopic properties, which can be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic behavior.

Vibrational Spectroscopy (IR and Raman): Theoretical frequency calculations can predict the infrared and Raman spectra of a molecule. The calculated vibrational modes can be used to assign the peaks observed in experimental spectra, providing a detailed understanding of the molecule's vibrational characteristics. Often, calculated frequencies are scaled by a small factor to correct for anharmonicity and other systematic errors in the method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method, used in conjunction with DFT, can accurately predict the 1H and 13C NMR chemical shifts. Theoretical chemical shifts are calculated relative to a standard reference, such as Tetramethylsilane (B1202638) (TMS), and the results typically show good agreement with experimental values, aiding in the structural elucidation of complex molecules.

Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Visible spectrum. These calculations can predict the λmax values and help assign the nature of the electronic transitions (e.g., n→π* or π→π*). The inclusion of solvent models like PCM is often crucial for obtaining accurate predictions of UV-Vis spectra in solution.

Theoretical Vibrational Frequencies

The vibrational spectrum of a molecule is a unique fingerprint determined by its structure and bonding. Theoretical calculations are frequently employed to predict the vibrational frequencies and to aid in the assignment of experimental infrared (IR) and Raman spectra. For triazole and pyridine-containing compounds, methods like DFT, often using the B3LYP functional with a basis set such as 6-311++G(d,p), have been shown to provide theoretical spectra that agree well with experimental findings. nih.govnih.gov

The process involves optimizing the molecular geometry to find its lowest energy state. Subsequently, frequency calculations are performed on this optimized structure. The results provide a set of vibrational modes, each with a corresponding frequency and intensity. For this compound, these modes can be assigned to specific molecular motions, such as C-H stretching of the pyridine and methyl groups, N=N and N-N stretching within the triazole ring, and various in-plane and out-of-plane ring deformation and bending modes. nih.govnsf.gov Analysis of the potential energy distribution (PED) is crucial for making rigorous assignments for each calculated vibrational band. nih.gov These theoretical assignments help clarify ambiguities in experimental spectra and can identify characteristic "marker bands" for the triazole ring system. nih.govresearchgate.net

Table 1: Representative Theoretical Vibrational Modes for Triazole-Pyridine Systems

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| C-H Stretching (Aromatic) | 3100 - 3000 |

| C-H Stretching (Methyl) | 3000 - 2850 |

| C=N / C=C Stretching (Ring) | 1650 - 1400 |

| N=N Stretching (Triazole) | 1390 - 1300 |

| Ring Breathing/Deformation | 1200 - 800 |

Predicted NMR Chemical Shifts (GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts. mdpi.comresearchgate.net This method, typically coupled with DFT (e.g., B3LYP functional), allows for the prediction of ¹H, ¹³C, and ¹⁵N chemical shifts that can be directly compared with experimental spectra to confirm or determine molecular structures, especially in cases of isomerism. nih.govrsc.org

For this compound, GIAO calculations would be performed on the molecule's optimized geometry. The computed isotropic shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (TMS), computed at the same level of theory. mdpi.com Such calculations are valuable for assigning specific protons and carbons in the pyridine and triazole rings, as well as the methyl group. The correlation between theoretical and experimental shifts provides strong support for the proposed structure. nih.govrsc.org

Table 2: Predicted vs. Experimental NMR Chemical Shifts (Illustrative)

| Atom | Predicted Chemical Shift (ppm) - GIAO | Experimental Chemical Shift (ppm) |

|---|---|---|

| H (Triazole Ring) | Calculated Value | Measured Value |

| C (Triazole Ring) | Calculated Value | Measured Value |

| H (Pyridine Ring) | Calculated Value | Measured Value |

| C (Pyridine Ring) | Calculated Value | Measured Value |

| H (Methyl Group) | Calculated Value | Measured Value |

Electronic Absorption and Luminescence Spectra Calculations (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for modeling the electronic absorption and emission properties of molecules in their ground and excited states. nih.govrsc.org It is used to predict UV-visible absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions. nih.gov

For this compound, TD-DFT calculations can reveal the nature of its electronic transitions, such as π→π* or n→π* transitions, and identify the molecular orbitals involved, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The choice of functional is critical, as standard functionals may not be adequate for systems with potential charge-transfer character; range-separated functionals like CAM-B3LYP or ωB97X-D are often more suitable. rsc.org By optimizing the geometry of the first excited state, TD-DFT can also be used to predict fluorescence spectra. These theoretical investigations help to understand the photophysical properties of the molecule and how they are influenced by its structure and environment. nih.gov

Table 3: Illustrative TD-DFT Calculation Results for Electronic Transitions

| Parameter | Description | Calculated Value |

|---|---|---|

| λmax (nm) | Wavelength of Maximum Absorption | Predicted Value |

| Oscillator Strength (f) | Intensity of the Electronic Transition | Predicted Value |

| Transition | Nature of the Excitation (e.g., HOMO→LUMO) | Orbital Contribution |

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques are essential for exploring the dynamic behavior of molecules and their interactions with biological targets. These methods provide a bridge between static molecular structures and their function in a complex environment.

Conformational Analysis and Stability Profiling

Conformational analysis is used to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For this compound, the primary degree of conformational freedom is the rotation around the single bond connecting the pyridine and triazole rings. This rotation defines the dihedral angle between the two aromatic systems.

Quantum chemical calculations are used to map the potential energy surface by systematically rotating this dihedral angle and calculating the energy at each step. nih.gov This scan reveals the energy minima, corresponding to stable conformers, and the energy barriers separating them. The relative populations of these conformers at a given temperature can be estimated from their calculated Gibbs free energies. The planarity or twist between the two rings can significantly impact the molecule's electronic properties and its ability to interact with other molecules or biological receptors. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions (Methodology Focus)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. pensoft.netnih.gov This method is central to structure-based drug design for predicting ligand-target interactions and binding affinities.

The methodology for docking this compound into a protein active site involves several key steps:

Receptor and Ligand Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). nih.gov The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The ligand, this compound, is built and its geometry is optimized to its lowest energy conformation.

Defining the Binding Site: The active site, or the region on the protein where the ligand is expected to bind, is defined. This is often based on the position of a co-crystallized ligand from an experimental structure. pensoft.net

Docking Algorithm: A docking program (e.g., AutoDock, ArgusLab) is used to systematically sample a large number of orientations and conformations of the ligand within the defined binding site. nih.gov A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. nih.gov

Analysis of Results: The resulting poses are ranked by their scores. The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand's aromatic rings and amino acid residues in the protein's active site. nih.gov This analysis provides hypotheses about the molecular basis of the ligand's activity.

Reactivity and Mechanistic Studies of 2 Methyl 4 3 Pyridyl 1,2,3 Triazole and Its Derivatives

Reaction Mechanisms of Triazole Ring Formation (e.g., 1,3-Dipolar Cycloadditions)

The formation of the 1,2,3-triazole ring in compounds such as 2-Methyl-4-(3-pyridyl)-1,2,3-triazole predominantly occurs through the mechanism of 1,3-dipolar cycloaddition, a cornerstone of heterocyclic synthesis. acs.org This reaction, often referred to as the Huisgen cycloaddition, involves the reaction of a 1,3-dipole (an organic azide) with a dipolarophile (an alkyne). acs.orgrcsi.com In the synthesis of a 4-(3-pyridyl)-1,2,3-triazole, this would involve reacting 3-ethynylpyridine (B57287) with an appropriate azide (B81097).

The uncatalyzed, thermal 1,3-dipolar cycloaddition is a concerted pericyclic reaction, proceeding through a single transition state without the formation of any discrete intermediates. acs.org This mechanism involves a cyclic flow of electrons from the azide and the alkyne to form the five-membered triazole ring. rcsi.com However, these thermal reactions often require high temperatures and can result in low regioselectivity, yielding a mixture of 1,4- and 1,5-disubstituted triazoles. core.ac.ukmdpi.com

A significant advancement in triazole synthesis is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a key example of "click chemistry." acs.org This reaction proceeds under milder conditions and exhibits high regioselectivity. The currently accepted mechanism for the CuAAC involves the formation of a copper-acetylide intermediate from a terminal alkyne and a Cu(I) salt. This intermediate then reacts with the azide in a stepwise manner, involving copper-triazolide intermediates, to exclusively yield the 1,4-disubstituted triazole. mdpi.com

Alternative mechanisms for forming pyridyl-triazole systems include the reaction of pyridynes with organic azides. For instance, 3,4-pyridynes can react with various organic azides under mild conditions to afford acs.orgcore.ac.uknih.govtriazolo[4,5-c]pyridines. nih.gov Photochemical routes have also been explored for the synthesis of triazoles, which may involve intermediates such as triplet species or azomethine ylides. nih.govrsc.org

Regioselectivity in Triazole Syntheses and Substituent Effects

Regioselectivity is a critical aspect in the synthesis of unsymmetrically substituted 1,2,3-triazoles like this compound. The reaction of an unsymmetrical alkyne (such as 3-ethynylpyridine) with an azide can theoretically produce two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazole.

In thermal, uncatalyzed 1,3-dipolar cycloadditions, a mixture of these regioisomers is often obtained. mdpi.comresearchgate.net The ratio of the products is influenced by both steric and electronic effects of the substituents on the alkyne and the azide. nih.govibg.edu.tr For instance, the reaction of arylacetylenes with azides in hot water has been shown to give 1,4-disubstituted 1,2,3-triazoles in high yields, while reactions with aliphatic alkynes can produce a mixture of 1,4- and 1,5-isomers. researchgate.net

The advent of catalytic methods has provided powerful control over regioselectivity. The CuAAC reaction is highly regioselective, almost exclusively producing the 1,4-disubstituted isomer. rcsi.comacs.org This high selectivity is a key feature of its "click" character. Conversely, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) have been developed to selectively produce the 1,5-disubstituted regioisomer.

Substituent effects play a crucial role in directing the regioselectivity. In the case of pyridyl-substituted triazoles, the electronic nature of the pyridine (B92270) ring can influence the cycloaddition. For example, in the reaction of 3,4-pyridyne, it was found that a substituent on the pyridine ring affected the regioselectivity of the cycloaddition. nih.gov This is attributed to the electrophilicity of the distorted carbon atoms in the pyridyne intermediate. nih.gov

| Reaction Type | Typical Regioselectivity | Key Influencing Factors |

| Thermal Cycloaddition | Mixture of 1,4- and 1,5-isomers | Steric and electronic effects of substituents |

| Copper-Catalyzed (CuAAC) | Predominantly 1,4-isomer | Catalyst control |

| Ruthenium-Catalyzed (RuAAC) | Predominantly 1,5-isomer | Catalyst control |

| Pyridyne Cycloaddition | Dependent on pyridine substituents | Electronic effects of ring substituents |

Electrophilic and Nucleophilic Substitution Reactions on the Triazole and Pyridine Rings

The 1,2,3-triazole ring is an aromatic system with high stability, making it generally resistant to electrophilic substitution. researchgate.net However, activation of the ring, for example, through the formation of a triazole N-oxide, can facilitate both electrophilic and nucleophilic attack at the C-5 position. researchgate.net

The pyridine ring in this compound significantly influences the molecule's reactivity. The pyridine nitrogen atom is basic and can be protonated in acidic media. This protonated form is strongly deactivated towards electrophilic aromatic substitution. nih.gov Even in its neutral form, the pyridine ring is electron-deficient and thus generally unreactive towards electrophiles.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution, particularly if a leaving group is present at the 2- or 4-positions. scripps.edu For the 3-pyridyl substituent, nucleophilic substitution is less favorable compared to the 2- and 4-positions due to the inability to delocalize the negative charge onto the nitrogen atom during the formation of the Meisenheimer complex intermediate. scripps.edu

Thermal Stability and Degradation Pathways of 1,2,3-Triazole Derivatives

Derivatives of 1,2,3-triazole are renowned for their exceptional thermal stability, a property attributed to the aromaticity and high nitrogen content of the heterocyclic ring. acs.org Polytriazoles have been shown to be stable up to 300 °C. acs.org This inherent stability makes the 1,2,3-triazole a robust scaffold in various applications.

The thermal stability of specific triazole derivatives is, however, influenced by the nature of their substituents. turkjps.org While the core triazole ring is stable, degradation can be initiated at the substituent groups or through interactions between the triazole and its substituents at elevated temperatures.

Degradation of 1,2,3-triazole derivatives is more commonly observed under chemical rather than thermal stress. For instance, poly(ester-triazole)s have been shown to undergo hydrolysis under either strong basic or acidic conditions, leading to the cleavage of the ester linkages while the triazole ring remains intact. acs.org

Oxidation and Reduction Reactions

The 1,2,3-triazole ring is generally stable towards both oxidation and reduction reactions. nih.govfrontiersin.org However, the substituents on the triazole and the adjacent pyridine ring can undergo redox transformations.

Oxidation: The pyridine nitrogen of the 3-pyridyl substituent can be oxidized to form a pyridine N-oxide. nih.gov This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions. The oxidation of the triazole ring itself is less common, but under specific conditions, oxidation of semicarbazide (B1199961) precursors can lead to the formation of triazolone derivatives. osi.lv

Reduction: The reduction of the 1,2,3-triazole ring is challenging due to its aromatic stability. Catalytic hydrogenation of fused acs.orgcore.ac.uknih.govtriazolo[1,5-a]pyridines under standard conditions (H2, Pd/C) has been shown to reduce the pyridine ring, yielding tetrahydrotriazolopyridines, while leaving the triazole ring intact. researchgate.net However, studies on 1,2,3-triazole diesters have demonstrated that ester groups attached to the triazole ring can be regioselectively reduced using sodium borohydride, with the C(5) ester group being more reactive than the C(4) ester group. mdpi.com This suggests that functional groups attached to the triazole core can be selectively reduced. The electrochemical properties of pyridyl-triazole ligands have been studied, indicating that they can participate in redox processes, particularly when complexed with metal ions. nih.govibg.edu.trturkjps.org

| Reaction | Reagent/Condition | Product |

| Pyridine N-Oxidation | Peroxy acids (e.g., m-CPBA) | 2-Methyl-4-(1-oxido-3-pyridyl)-1,2,3-triazole |

| Ester Reduction | Sodium Borohydride | Hydroxymethyl-triazole derivative (if ester is present) |

| Pyridine Ring Reduction | H2, Pd/C | 2-Methyl-4-(3-piperidyl)-1,2,3-triazole |

Investigation of Reaction Intermediates

The nature of reaction intermediates in the synthesis of this compound is highly dependent on the reaction mechanism.

As previously mentioned, the thermal Huisgen 1,3-dipolar cycloaddition is a concerted process and is generally considered to proceed without any observable intermediates. acs.org The reaction progresses through a single, cyclic transition state.

In stark contrast, catalyzed reactions involve distinct intermediates. In the CuAAC synthesis, the formation of a copper-acetylide complex is a key initial step. mdpi.com This is followed by coordination with the azide and subsequent cyclization through a series of organocopper intermediates, ultimately leading to the triazole product and regeneration of the Cu(I) catalyst. nih.gov A plausible mechanism involves a triazolyl-copper complex. frontiersin.org

For syntheses involving pyridynes, the highly reactive pyridyne itself is a key intermediate. nih.gov In photochemical syntheses of triazoles, electronically excited triplet species and azomethine ylides have been identified as crucial reaction intermediates. nih.govrsc.org The reaction of diazoalkanes with intermediates possessing unpaired electrons is another pathway where radical intermediates play a role. rsc.org

Coordination Chemistry of 2 Methyl 4 3 Pyridyl 1,2,3 Triazole As a Ligand

Ligand Design and Synthesis Principles for Pyridyl-1,2,3-Triazole Chelators

The design of pyridyl-1,2,3-triazole ligands is largely driven by the highly efficient and reliable Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as a "click" reaction. researchgate.netnih.gov This synthetic methodology offers a modular and mild route to a vast library of functionalized chelators, allowing for precise control over the ligand's steric and electronic properties. acs.org The combination of the pyridine (B92270) and triazole moieties results in powerful and versatile ligands capable of forming stable complexes with a wide array of metal ions. researchgate.net This synthetic accessibility is fundamental to the development of coordination complexes tailored for specific functions in photophysics, biological applications, and catalysis. researchgate.net

Bidentate, Terdentate, and Multidentate Pyridyl-Triazole Ligand Systems

Pyridyl-triazole scaffolds can be readily assembled into ligand systems with varying denticity to satisfy the coordination preferences of different metal centers.

Bidentate Systems : The simplest and most common arrangement is the bidentate 2-pyridyl-1,2,3-triazole (pytri) motif. nih.govacs.org These ligands chelate to a metal center through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the triazole ring, forming a stable five-membered ring. nih.gov They have been extensively developed as effective substitutes for classic bidentate ligands like 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (B135089) (phen). nih.gov

Terdentate Systems : By attaching two triazole units to a central pyridine core, such as in 2,6-bis(1,2,3-triazolyl)pyridine (tripy), terdentate ligands are formed. nih.govacs.org These chelators are analogous to 2,2’:6’,2”-terpyridine (terpy) and are capable of occupying three coordination sites on a metal ion, often leading to highly stable octahedral complexes. researchgate.net

Multidentate and Ditopic Systems : The modularity of the "click" synthesis allows for the creation of more complex architectures. Ditopic ligands that feature distinct bidentate and terdentate binding pockets within the same molecule have been synthesized. nih.govacs.org Furthermore, 1,2,4-triazole (B32235) derivatives are particularly noted for their ability to act as bridging ligands, facilitating the construction of bi- and multinuclear metal complexes with interesting magnetic or catalytic properties. nih.govresearchgate.net

Isomeric Ligand Structures (Regular vs. Inverse Pyridyl-Triazoles) and their Coordination Behavior

The point of attachment of the pyridyl ring to the 1,2,3-triazole core gives rise to two distinct constitutional isomers, termed "regular" and "inverse," which exhibit significantly different coordination properties despite their structural similarities. acs.orgresearchgate.net

Regular Isomers : In this configuration, the pyridine ring is attached to the C4 position of the triazole ring (e.g., 4-(pyridin-2-yl)-1,2,3-triazole). Coordination to a metal center typically occurs via the pyridine nitrogen and the more electron-rich N3 atom of the triazole ring. acs.orgacs.org

Inverse Isomers : Here, the pyridine ring is linked to the N1 position of the triazole (e.g., 1-(pyridin-2-yl)-1,2,3-triazole). Chelation involves the pyridine nitrogen and the N2 atom of the triazole. acs.orgacs.org

| Property | Regular Isomers | Inverse Isomers | Reference |

|---|---|---|---|

| Attachment Point | Pyridine at C4 of triazole | Pyridine at N1 of triazole | acs.org |

| Coordinating Triazole Nitrogen | N3 | N2 | acs.orgacs.org |

| Complex Stability | Generally more stable | Generally less stable | acs.orgresearchgate.net |

| Example | 2-(1-R-1H-1,2,3-triazol-4-yl)pyridine | 2-(4-R-1H-1,2,3-triazol-1-yl)pyridine | acs.orgresearchgate.net |

Formation and Characterization of Metal Complexes with 2-Methyl-4-(3-pyridyl)-1,2,3-triazole Analogues

Pyridyl-triazole ligands readily form stable coordination compounds with a broad spectrum of transition metals. acs.orgnih.gov The resulting complexes are typically characterized using a suite of analytical techniques, including nuclear magnetic resonance (¹H and ¹³C NMR), Fourier-transform infrared (FTIR) and UV-visible spectroscopy, high-resolution mass spectrometry, and microelemental analysis. nih.govdntb.gov.ua Single-crystal X-ray diffraction is the definitive method for elucidating the precise molecular structure, coordination geometry, and intermolecular interactions in the solid state. acs.orgacs.org

Transition Metal Coordination (e.g., Cu, Pd, Pt, Ru, Re, Fe, Ni, Zn, Rh, Au, Mn)

The versatility of pyridyl-triazole chelators is demonstrated by their ability to coordinate with a wide range of d-block metals.

Cu, Pd, Pt : These metals readily form complexes with pyridyl-triazole ligands. acs.orgresearchgate.netnih.gov Palladium(II) and Platinum(II) often adopt square planar geometries. acs.orgacs.org Copper(I) and Copper(II) complexes have been investigated for their potential in developing molecular switches, where the ligand framework can stabilize the different preferred geometries of the two oxidation states. nih.govacs.org

Ru, Re : Ruthenium(II) and Rhenium(I) complexes featuring these ligands have been extensively studied for their photophysical and electrochemical properties. acs.orgresearchgate.net The isomeric form of the ligand (regular vs. inverse) has been shown to be a critical determinant of the properties of these complexes. acs.orgresearchgate.netamericanelements.com

Fe : Iron(II) complexes with terdentate 2,6-di(1,2,3-triazolyl)pyridine ligands exhibit a fascinating range of spin-state properties, including spin-crossover (SCO) behavior. whiterose.ac.uk In some cases, these ligands have been observed to coordinate in an unexpected monodentate fashion rather than the anticipated tridentate mode. whiterose.ac.uk

Rh, Ir : Rhodium(III) and Iridium(III) form mono- and dinuclear complexes, with coordination sometimes accompanied by N-directed C–H activation (cyclometalation), creating highly stable organometallic species. acs.org

Zn, Ni, Mn, and others : A variety of other transition metals, including Zinc(II), Nickel(II), and Manganese(II), have been successfully incorporated into coordination compounds with pyridyl-triazole and related 1,2,4-triazole derivatives. nih.govmdpi.com Gold(III) has been shown to form an ionic compound with a protonated pyridyl-triazole ligand. figshare.com

Coordination Modes and Denticity of Triazole-Pyridine Ligands

Triazole-pyridine ligands exhibit remarkable flexibility in their coordination behavior, adopting various modes depending on the ligand's specific structure, the metal ion, and the reaction conditions.

Denticity : Ligands can act as monodentate, bidentate, or terdentate chelators. researchgate.netwhiterose.ac.uk The most prevalent mode is bidentate (κ²) chelation through the pyridyl and a triazole nitrogen. acs.org Terdentate (κ³) coordination is characteristic of 2,6-bis(triazolyl)pyridine systems. nih.gov Monodentate (κ¹) binding, though less common, has been observed where only a triazole nitrogen coordinates to the metal. whiterose.ac.uk

Bridging Modes : Derivatives of 1,2,4-triazole are particularly well-suited to act as bridging ligands, linking two metal centers through their N1 and N2 atoms to form polynuclear structures. nih.govmdpi.com

Hypodentate Coordination : A nominally terdentate ligand can display "hypodentate" behavior by coordinating in a bidentate fashion. This occurs when one of the terminal triazole arms rotates away and does not bind to the metal center, a mode observed in certain copper(I) complexes. nih.gov

Cyclometalation : In addition to standard N,N-chelation, these ligands can undergo C-H activation, where a carbon atom from the ligand backbone bonds directly to the metal, forming a highly stable cyclometalated ring structure. acs.org

| Metal Ion | Typical Coordination Mode(s) | Common Geometry | Reference |

|---|---|---|---|

| Cu(I) | κ², κ³ (hypodentate) | Distorted Tetrahedral | nih.gov |

| Pd(II) / Pt(II) | κ² | Square Planar | acs.orgacs.org |

| Ru(II) | κ², κ³ | Octahedral | acs.orgnih.gov |

| Fe(II) | κ¹, κ³ | Octahedral | whiterose.ac.uk |

| Rh(III) / Ir(III) | κ² (N,N), κ² (C,N) | Octahedral | acs.org |

| Mn(II) | Bridging (N1,N2) | Octahedral (in trinuclear complexes) | mdpi.com |

Stereochemical Aspects and Geometries of Coordination Compounds

The three-dimensional arrangement of ligands around a central metal ion defines the geometry and stereochemistry of a coordination compound, which are critical to its properties and function. X-ray crystallography provides definitive insights into these structural features. acs.org

Common Geometries : Depending on the coordination number of the metal and the nature of the ligands, several geometries are commonly observed. These include four-coordinate structures like tetrahedral and square planar, and six-coordinate octahedral geometries. nih.govnih.govwhiterose.ac.uk For example, Cu(I) complexes with bidentate pyridyl-triazoles often exhibit a distorted tetrahedral geometry, while many Ru(II) and Fe(II) complexes with two or three such ligands adopt an octahedral arrangement. nih.govwhiterose.ac.uknih.gov

Dihedral Angles and Planarity : The relative orientation of the pyridine and triazole rings, defined by the dihedral angle between them, is a key structural parameter. nih.govnih.gov The degree of planarity in the ligand framework can be influenced by steric hindrance and by the specific ligand isomerism (regular vs. inverse). americanelements.comresearchgate.net This, in turn, can affect the extent of electronic delocalization across the ligand and influence the photophysical properties of the complex. americanelements.com

Regio- and Diastereoselectivity : In the formation of bimetallic or cyclometalated complexes, the coordination process can be highly selective. For instance, the double N-directed C–H activation in a dinuclear iridium complex was found to be completely regio- and diastereoselective, yielding only one of several possible isomers. acs.org

Electronic Properties of Metal-Ligand Complexes

The electronic properties of metal complexes containing pyridyl-triazole ligands, such as this compound, are of significant interest due to their potential applications in areas like photocatalysis and molecular electronics. The interplay between the metal center and the ligand's electronic structure gives rise to unique photophysical behaviors.

Metal-Ligand Charge Transfer (MLCT) Studies

Metal-to-Ligand Charge Transfer (MLCT) is a key electronic transition observed in many transition metal complexes. In complexes with pyridyl-triazole ligands, this phenomenon involves the excitation of an electron from a metal-centered d-orbital to a ligand-centered π*-orbital.

Studies on related fac-Re(CO)₃Cl complexes with [2-(4-R-1H-1,2,3-triazol-1-yl)methyl]pyridine ligands have provided valuable insights into these processes. The electronic absorption spectra of these complexes typically show intense bands in the UV region. acs.org Computational studies, such as time-dependent density functional theory (TD-DFT), suggest that the lower energy portion of these absorption bands is MLCT in nature, with higher energy π–π* transitions also present. acs.org

An interesting finding is that the 1,2,3-triazolyl unit can act as an electronic insulator. acs.org For most of the studied rhenium(I) complexes, the electronic spectra are nearly identical, regardless of the substituent on the triazole ring. This suggests that the lowest energy MLCT transition is polarized toward the pyridine moiety. acs.org However, when a strongly electron-withdrawing group like a 4-nitrophenyl is present, the MLCT is directed to an acceptor molecular orbital that is polarized toward the triazole-substituent moiety. acs.org

Complexes of this nature are often weakly emissive at room temperature, with low quantum yields and short excited-state lifetimes. acs.org The electrochemical properties are characterized by quasi-reversible metal-centered oxidation and irreversible ligand-based reduction processes. acs.org

Spectroscopic Signatures of Coordination (IR, UV-Vis, NMR Shifts upon Complexation)

The coordination of the this compound ligand to a metal center induces characteristic changes in its spectroscopic signatures.

Infrared (IR) Spectroscopy: Upon complexation, shifts in the vibrational frequencies of the pyridine and triazole rings are expected. For instance, in trinuclear metal complexes with bridging sulfonate-functionalized 1,2,4-triazole derivatives, characteristic IR bands are observed for various vibrational modes. While specific data for this compound complexes is not available, data from analogous compounds can provide an indication of expected spectral features.

| Metal Ion | Key IR Bands (cm⁻¹) |

|---|---|

| Mn(II) | 3420, 3114, 1632, 1205, 1020, 838, 716, 636, 592, 505 |

| Co(II) | 3420, 3114, 1632, 1205, 1020, 838, 716, 636, 592, 505 |

| Ni(II) | 3420, 3121, 1653, 1204, 1020, 844, 715, 639, 595, 505 |

| Cu(II) | 3467, 3119, 1643, 1205, 1020, 837, 712, 639, 589, 510 |

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of pyridyl-triazole ligands and their complexes provide information about the electronic transitions. In a study of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol and its transition metal complexes, the ligand exhibited absorption bands corresponding to intra-ligand π-π* and n-π* transitions. nih.gov Upon complexation with metal ions such as Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II), these bands showed shifts, indicating coordination. nih.gov

| Compound | λmax (nm) and Electronic Transitions |

|---|---|

| L | 263 (π-π), 302 (π-π), 309 (n-π*) |

| [Ni(L)Cl(H₂O)] | 264, 303, 310, 430, 640 |

| [Cu(L)Cl] | 264, 303, 310, 420, 630 |

| [Zn(L)Cl(H₂O)] | 264, 303, 310 |

| [Cd(L)Cl(H₂O)] | 264, 303, 310 |

| [Sn(L)Cl(H₂O)] | 264, 303, 310 |

NMR Shifts upon Complexation: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of metal complexes in solution. The chemical shifts of the ligand's protons are sensitive to the electronic environment and change upon coordination to a metal ion.

In palladium(II) complexes of 3-(2-pyridyl)-1,2,4-triazole derivatives, a significant downfield shift of the ortho-pyridine proton is observed in the ¹H NMR spectra. researchgate.net This shift is indicative of the involvement of the pyridine ring nitrogen in the coordination bond. researchgate.net Similarly, in iridium(III) complexes of 1-(2-Pyridyl)-4-phenyl-1,2,3-triazole, the proton of the triazole ring shows a strong downfield shift upon coordination, suggesting the coordination of a triazole nitrogen atom. acs.org

For copper(I) and copper(II) complexes of ligands featuring bidentate 2-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine (pytri) moieties, the ¹H NMR spectra provide evidence for the coordination of both the pyridine and triazole units. nih.gov

| Proton | Free Ligand (DMSO-d₆) acs.org | Iridium(III) Complex (CDCl₃) acs.org | Observed Shift |

|---|---|---|---|

| Triazole-H | 8.80 | 11.22 | Downfield |

| Pyridine-H (ortho) | ~8.5 | Shifted | Downfield |

Supramolecular Chemistry and Self-Assembly Processes Involving Pyridyl-Triazole Ligands

Pyridyl-triazole ligands are excellent building blocks for the construction of a wide variety of supramolecular architectures due to their versatile coordination modes and their ability to participate in non-covalent interactions such as hydrogen bonding and π-π stacking. bohrium.com

The self-assembly of these ligands with various metal ions can lead to the formation of discrete metallosupramolecular architectures or extended coordination polymers. For example, planar 2-pyridyl-1,2,3-triazole derived metallo-ligands can self-assemble with PdCl₂ to form square and triangular shaped structures. nih.gov

The reaction of 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole with different acids containing various anions results in the formation of a range of anion-mediated supramolecular entities. acs.org These structures are stabilized by a network of noncovalent interactions.

Macrocycles containing the bis(1,2,3-triazolyl)pyridine (btp) motif have been synthesized and their self-assembly with transition metal ions has been studied. rsc.orgchemrxiv.org These studies have shown the formation of ML₂ complexes and, in some cases, nanotube structures in the solid state. rsc.orgchemrxiv.org The interplay of metal coordination and hydrogen bonding plays a crucial role in directing the self-assembly process. For instance, a palladium(II) complex of a btp-containing macrocycle was found to form a "chain of dimers" structure assembled through metal complexation, N–H···Br⁻ hydrogen bonding, and short Pd···Pd contacts. chemrxiv.org

The versatile coordination ability of pyridyl conjugated 1,2,3-triazoles has been demonstrated in their complexes with rhodium, palladium, gold, and mercury. figshare.com Depending on the metal ion and reaction conditions, the ligand can coordinate in a monodentate, bidentate, or bridging fashion, leading to diverse supramolecular associations. figshare.com

Non Clinical Applications and Materials Science of Pyridyl Triazole Derivatives

Catalysis and Organocatalysis

Pyridyl-triazole derivatives have emerged as highly effective ligands in the realm of catalysis, particularly in metal-catalyzed reactions. Their unique electronic properties and coordination capabilities make them valuable components in the design of efficient catalytic systems.

Pyridyl-triazole ligands have demonstrated considerable success in a variety of metal-catalyzed reactions. The nitrogen atoms within both the pyridine (B92270) and triazole rings act as excellent coordination sites for metal ions, thereby stabilizing the catalytic species and facilitating the catalytic cycle.

One of the most prominent applications of pyridyl-triazole ligands is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net These ligands have been shown to be superior for CuAAC reactions, allowing for low catalyst loadings, short reaction times, and facile catalyst recyclability under ambient, open-flask conditions. researchgate.net The key to their high catalytic activity lies in the ability of iodide anions to form stable dinuclear Cu(I) complexes with these ligands. researchgate.net

Beyond CuAAC, pyridyl-triazole based ligands have been successfully employed in other significant transformations. For instance, palladium(II) complexes featuring these ligands have shown excellent catalytic activity in the α-alkylation of acetophenone (B1666503) derivatives. rsc.org The ambidentate nature of some of these ligands allows for different coordination modes, such as κ²-P,N and κ²-P,P, which can be tailored for specific catalytic applications. rsc.org Furthermore, iridium(III) and rhodium(III) complexes with pyridyl-triazole ligands have been synthesized and their electrochemical properties suggest potential applications in catalysis. acs.org The coordination of the metal to the nitrogen of the pyridine and the N2 of the triazole ring is a key feature in these complexes. acs.org

The versatility of pyridyl-triazole ligands is further highlighted by their use with other transition metals. Platinum(II) and platinum(IV) complexes have been synthesized, where the ligands typically form chelate complexes. cdnsciencepub.com The coordination of these ligands can influence the reactivity of the metal center, which is an important aspect in designing catalysts for reactions like catalytic oxidation. cdnsciencepub.com The synthesis of 1,4-di(2-pyridyl)-1,2,3-triazole and its complexes with Cu(I), Pt(II), Co(II), and Ag(I) has demonstrated the preferential binding of metal cations through the pyridyl nitrogen and the proximal triazolyl nitrogen. nih.gov

Table 1: Examples of Metal-Catalyzed Reactions Utilizing Pyridyl-Triazole Ligands

| Catalyst System | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| Cu(I) with Pyridinyl-triazole ligands | Azide-Alkyne Cycloaddition (CuAAC) | High efficiency, low catalyst loading, stable dinuclear complexes. | researchgate.net |

| Palladium(II) with Pyridine appended triazole-based phosphines | α-alkylation of acetophenone | Excellent catalytic activity. | rsc.org |

| Iridium(III) and Rhodium(III) with 1-(2-Pyridyl)-4-phenyl-1,2,3-triazole | C-H activation | Formation of monometallic complexes with potential catalytic applications. | acs.org |

| Platinum(II) with 3,4,5-tris(2-pyridyl)-4H-1,2,4-triazole | Chelation | Formation of stable chelate complexes. | cdnsciencepub.com |

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for understanding and predicting the catalytic activities of pyridyl-triazole derivatives. These studies provide insights into the structural and electronic properties of the ligands and their metal complexes, which are crucial for designing more efficient catalysts.

For example, computational studies on pyridine-substituted-bis-1,2,4-triazole derivative ligands have been conducted to investigate their catalytic activities in biaryl synthesis. dergipark.org.trresearchgate.net These studies involve the calculation of ground state geometries, frontier molecular orbitals (FMOs), and molecular electrostatic potential (MEP) maps. dergipark.org.trresearchgate.net The FMOs, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are used to determine global reactivity descriptors that correlate with the catalytic performance of the ligands. dergipark.org.trresearchgate.net

In one study, the catalytic activity of two different pyridine-substituted-bis-1,2,4-triazole ligands (L1 and L2) in the Suzuki coupling reaction was investigated. dergipark.org.tr The highest catalytic effect for the L1 ligand was observed with 4-bromobenzaldehyde, achieving a 61% conversion. dergipark.org.trresearchgate.net Computational analysis revealed that the most negative regions, associated with the nitrogen atoms in the triazole ring, are the most probable active sites for metal ion coordination. dergipark.org.tr The higher catalytic activity of the L1 ligand compared to the L2 ligand was attributed to the hyperconjugation effect of the ethyl group in L1. dergipark.org.tr

Quantum chemical studies have also been employed to analyze the isomerization pathway of pyridotriazoles in the presence of a heme catalyst, providing insights into the mechanism of biocatalytic carbene transfer reactions. nih.gov These computational models can accurately predict spectroscopic and reactivity features, aiding in the development of novel biocatalysts. nih.gov

Advanced Materials Development

The incorporation of pyridyl-triazole moieties into larger molecular structures has led to the development of advanced materials with tailored properties for various applications, ranging from polymeric architectures to photovoltaic devices.

Pyridyl-triazole units can be integrated into polymers and dendrimers to create materials with specific functionalities. The "click" chemistry approach, particularly the CuAAC reaction, is a highly efficient method for synthesizing these complex architectures. nih.gov

Dendrimers, which are highly branched, well-defined macromolecules, can be functionalized with pyridyl-triazole units. These units can serve as internal coordinating sites for metal ions or as peripheral functional groups. nih.gov The intradendritic triazole heterocycles have been shown to coordinate with transition-metal ions, which can be utilized for applications such as molecular recognition and the stabilization of metal nanoparticles. nih.gov For example, "click" dendrimers have been used to mediate the synthesis and stabilization of gold nanoparticles (AuNPs), with the intradendritic triazoles playing a key role in controlling the size and reactivity of the nanoparticles. nih.gov

In the realm of polymers, pyridyl-triazole ligands have been incorporated into shape-memory metallopolymer networks. mdpi.com In these materials, the temporary shape is fixed through the reversible formation of complexes between the bis(pyridine-triazole) ligands and metal ions like zinc(II) or cobalt(II). mdpi.com This demonstrates the potential of pyridyl-triazoles in creating stimuli-responsive "smart" materials.

Pyridyl-triazole derivatives have shown promise in the field of organic photovoltaics (OPVs) and perovskite solar cells (PSCs). Their electronic properties can be tuned to facilitate charge transport and improve device performance. rsc.org

In organic solar cells, a pyridyl triazole derivative has been utilized as an exciton (B1674681) blocking material. nii.ac.jp When incorporated as an additional p-type organic semiconductor layer (APL) between the anode and the primary p-type layer, it can enhance the short-circuit current density and the incident photon-to-current conversion efficiency (IPCE). nii.ac.jp This is achieved through interlayer excitation energy transfer, where excitons generated in the APL are transferred to the adjacent layer, ultimately contributing to the generation of charge carriers at the p/n junction. nii.ac.jp

Furthermore, the electron-deficient nature of the 1,2,4-triazole (B32235) system provides excellent electron-transport and hole-blocking properties. researchgate.net This makes 1,2,4-triazole derivatives suitable for use as electron transport layers in multilayer electroluminescent cells. researchgate.net Donor-acceptor based pyridine derivatives have also been explored as hole transporting materials (HTMs) in perovskite solar cells, where they can improve power conversion efficiency and device stability. rsc.org

Chemo-sensing and Molecular Recognition (e.g., Fluorescent Probes, Anion Interactions)

The ability of pyridyl-triazole derivatives to selectively bind with specific ions and molecules makes them excellent candidates for the development of chemosensors and molecular recognition systems.

Pyridyl-triazole compounds have been designed as fluorescent chemosensors for the detection of various metal cations. nih.govsci-hub.se For instance, a pyridine-constrained bis(triazole-linked hydroxyquinoline) ligand has been developed as a reversible fluorescent sensor for Zn²⁺. tandfonline.com This sensor exhibits high selectivity and fluoresces brightly upon complexation with Zn²⁺ due to a chelation-enhanced fluorescence mechanism. tandfonline.com Similarly, ethynylarene compounds containing 2-(1,2,3-triazol-4-yl)pyridine chelating units have been shown to act as selective "turn-on" fluorescent chemosensors for Ni(II) in aqueous solutions. nih.gov

The design of these chemosensors often relies on the "click" chemistry approach to link the pyridyl-triazole recognition unit to a fluorophore. sci-hub.se The interaction of the target analyte with the triazole and pyridine nitrogen atoms can lead to detectable changes in the fluorescence properties of the molecule, such as shifts in emission wavelength or changes in intensity. sci-hub.se

In addition to cation sensing, pyridyl-triazole derivatives are also involved in anion interactions. The triazole ring can participate in anion-π interactions, where an anion is bound to the electron-deficient π-system of the triazole ring. soton.ac.ukanu.edu.au Structural investigations of nickel(II) complexes with pyridyl-triazole ligands have revealed the formation of "π-pockets" and "π-sandwiches" where anions are strongly bound. soton.ac.ukanu.edu.au In these structures, one anion can occupy a pocket formed by two coordinated triazole rings and a pyridine ring, while another anion can be "sandwiched" between a triazole ring and another anion. soton.ac.ukanu.edu.au These findings are significant for the development of anion receptors and for understanding the role of noncovalent interactions in supramolecular chemistry. acs.org

Corrosion Inhibition Mechanisms via Triazole Adsorption

Pyridyl-triazole derivatives, including 2-Methyl-4-(3-pyridyl)-1,2,3-triazole, are recognized for their efficacy as corrosion inhibitors for various metals and alloys, particularly in acidic environments. nih.gov Their protective action stems from their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. nih.govacs.org The adsorption process is not merely a physical layer but involves complex electrochemical interactions between the molecule and the metal surface. The mechanism of inhibition can be broadly categorized into two types of adsorption: physisorption and chemisorption, which often occur concurrently (mixed-type adsorption). researchgate.netktu.lt

Physisorption (Electrostatic Adsorption): In acidic solutions, the pyridyl and triazole nitrogen atoms can become protonated, leading to the formation of cationic species. The metal surface in an acidic medium is often negatively charged (relative to the potential of zero charge, PZC) due to the adsorption of anions from the acid (e.g., Cl⁻, SO₄²⁻). mdpi.comencyclopedia.pub This creates an electrostatic attraction between the protonated, positively charged inhibitor molecules and the negatively charged metal surface, resulting in physical adsorption. researchgate.netencyclopedia.pub

Chemisorption (Coordinate Bonding): This is a stronger form of adsorption involving charge sharing or transfer between the inhibitor molecule and the metal surface, creating a coordinate-type bond. researchgate.net The this compound molecule possesses multiple active sites for chemisorption:

Heteroatoms: The triazole and pyridine rings contain nitrogen atoms with lone pairs of electrons. These electrons can be donated to the vacant d-orbitals of the metal atoms (e.g., iron), forming a coordinate covalent bond. acs.orgmdpi.com

π-Electrons: The aromatic pyridine and triazole rings are rich in π-electrons. These electron systems can interact with the metal's d-orbitals, further strengthening the adsorption bond. mdpi.comencyclopedia.pub

Retro-donation: In some cases, a process of retro-donation can occur, where electrons from the d-orbitals of the metal are donated back to the unoccupied molecular orbitals of the inhibitor molecule, enhancing the stability of the adsorbed layer. mdpi.comencyclopedia.pub

Computational studies have shown that the pyridine fragment of pyridyl-triazoles interacts more strongly with iron surfaces than a benzene (B151609) ring, leading to a more parallel orientation of the molecule on the metal surface. mdpi.com This orientation results in a more effective blocking effect and higher inhibition efficiency. mdpi.com

| Adsorption Mechanism | Interacting Components | Nature of Interaction | Key Molecular Features |

|---|---|---|---|

| Physisorption | Protonated Inhibitor (Cationic) & Charged Metal Surface (Anionic) | Electrostatic Attraction | Basic Nitrogen Atoms (Pyridyl, Triazole) |

| Chemisorption | Inhibitor Molecule & Metal Atom | Coordinate Covalent Bonding (Charge Sharing/Transfer) | Nitrogen Lone Pair Electrons, Aromatic π-Electrons |

| Retro-donation | Metal Atom d-orbitals & Inhibitor Antibonding Orbitals | Electron Back-Donation | Unoccupied Molecular Orbitals |

Molecular Logic Systems

The unique chemical and photophysical properties of pyridyl-triazole derivatives allow them to function as molecular-level logic gates. nih.gov These systems operate by processing chemical or light-based inputs to produce a detectable output, such as a change in fluorescence or color, mimicking the function of electronic logic gates. nih.gov A chemosensor based on a 1,2,3-triazole core can be designed to exhibit specific responses to different chemical stimuli, enabling the construction of complex logic operations. nih.gov

For instance, a pyridyl-triazole compound can be engineered to be non-fluorescent in its native state (Output = 0). Upon the introduction of a specific first input, such as a fluoride (B91410) ion (Input A = 1), the molecule undergoes a structural change that "turns on" its fluorescence (Output = 1). nih.gov Subsequently, the addition of a second input, like a metal ion such as Cu²⁺ or Zn²⁺ (Input B = 1), can interact with the molecule-fluoride ensemble, quenching the fluorescence and returning the output to a "0" state. nih.gov

This controlled OFF-ON-OFF fluorescence switching sequence allows for the creation of various logic gates. nih.gov

INH (Inhibit) Gate: An INH gate produces an output (1) only when the first input (A) is present and the second input (B) is absent. The fluorescence behavior described above, where the system is fluorescent with fluoride (Input A) but quenched by the subsequent addition of a metal ion (Input B), perfectly mimics an INH gate. nih.gov

OR Gate: An OR gate yields an output (1) if any of its inputs are present. This can be achieved by monitoring the system's UV-Vis absorption (colorimetric response). If the addition of either Input A or Input B causes a distinct and similar change in the absorption spectrum, an OR gate is constructed. nih.gov

By combining different inputs and monitoring distinct outputs (e.g., fluorescence at one wavelength, color change at another), a single molecular system based on a pyridyl-triazole scaffold can perform multiple logic operations, functioning as a multimodal logic system. nih.gov

| Input A (e.g., F⁻) | Input B (e.g., Zn²⁺) | Fluorescence Output | Logic Operation |

|---|---|---|---|

| 0 | 0 | 0 (OFF) | INH |

| 1 | 0 | 1 (ON) | INH |

| 0 | 1 | 0 (OFF) | INH |

| 1 | 1 | 0 (OFF) | INH |

Development of Molecular Switches

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, heat, or chemical reactions. Pyridyl-1,2,3-triazole moieties are valuable components in the design of such switches, particularly those based on the coordination of metal ions. nih.govresearchgate.net

A prominent example is the development of redox-controlled molecular switches using copper complexes. nih.govacs.org This system exploits the different coordination preferences of the two common oxidation states of copper: Cu(I) and Cu(II). nih.govresearchgate.net

Cu(I) State: Copper(I) ions typically prefer a four-coordinate, tetrahedral geometry.

Cu(II) State: Copper(II) ions generally favor a five- or six-coordinate geometry, such as square pyramidal or distorted octahedral.

In a molecular switch, a ligand system incorporating both a bidentate (two-coordination site) pyridyl-triazole unit and a tridentate (three-coordination site) unit can be synthesized. nih.gov When complexed with Cu(I), the ion will preferentially bind to two bidentate ligands to satisfy its tetrahedral preference. However, upon oxidation to Cu(II) (chemically or electrochemically), the ion's coordination preference changes. It will rearrange and bind to the tridentate site and another ligand to achieve a more stable five- or six-coordinate geometry. This oxidation/reduction cycle triggers a reversible mechanical-like switching motion within the molecule. acs.org While research has shown that selectivity can be a challenge, the pyridyl-triazole framework remains a promising alternative to traditional polypyridyl ligands in these systems. nih.govresearchgate.net

Another approach involves photochromic switches. Diarylethene derivatives containing a triazole-bridged pyridine moiety can function as light-activated switches. scispace.com Irradiation with UV light induces a cyclization reaction, converting the molecule from a colorless "open" form to a colored "closed" form. This process is reversible, and the "closed" form can be switched back to the "open" form by irradiation with visible light. This photo-controlled isomerization results in significant changes in the molecule's electronic and optical properties, making it a functional molecular switch. scispace.com

| Switch Type | Stimulus | Mechanism | Resulting Change |

|---|---|---|---|

| Redox Switch (Copper-based) | Chemical or Electrochemical Oxidation/Reduction | Change in Cu(I)/Cu(II) oxidation state and coordination geometry preference | Conformational rearrangement of the ligand framework |

| Photochromic Switch | Light (UV/Visible) | Reversible photo-induced isomerization (e.g., cyclization/ring-opening) | Change in color, absorption spectrum, and electronic properties |

Emerging Research Directions and Unexplored Avenues for 2 Methyl 4 3 Pyridyl 1,2,3 Triazole

Advancements in Green Synthesis Methodologies

The synthesis of 1,2,3-triazole derivatives has been significantly advanced by the principles of green chemistry, which prioritize the use of environmentally benign solvents, reduction of waste, and energy efficiency. nih.govresearchgate.net Traditional methods often involved hazardous reagents and solvents. researchgate.net Modern approaches, however, are shifting towards more sustainable pathways. A primary example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," which is known for its reliability and mild reaction conditions. nih.govacs.org

Advancements are being made to render these syntheses even greener. Research is focused on using water as a solvent, developing catalyst-free reaction conditions, and employing alternative energy sources like microwave irradiation or ultrasound to reduce reaction times and energy consumption. nih.govacs.org For instance, the synthesis of N1-substituted-1,2,3-triazoles has been achieved using oxygen as a green oxidant under mild conditions. frontiersin.orgnih.gov Similarly, methods using p-toluenesulfonic acid (p-TsOH) as an additive in the cycloaddition of nitroolefins and sodium azide (B81097) offer rapid and high-yield synthesis of 4-aryl-NH-1,2,3-triazoles. organic-chemistry.org The development of one-pot, multi-component reactions further enhances the atom economy and sustainability of triazole synthesis. frontiersin.orgrsc.org

Table 1: Comparison of Green Synthesis Approaches for Triazoles

| Methodology | Key Features | Advantages | Relevant Starting Materials |

|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Catalytic use of copper(I) to join azides and terminal alkynes. acs.org | High regioselectivity (1,4-disubstituted), mild conditions, high yields. nih.gov | Organic azides, terminal alkynes. |

| Catalyst-Free Cycloadditions | Thermal or pressure-induced reactions without a metal catalyst. | Avoids metal contamination in the final product. | Electron-deficient alkynes, azides. |

| Ultrasound/Microwave-Assisted Synthesis | Use of alternative energy sources to accelerate the reaction. nih.gov | Drastically reduced reaction times, often improved yields. | Various azides and alkynes. |